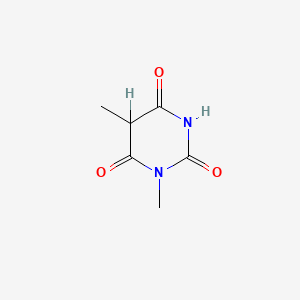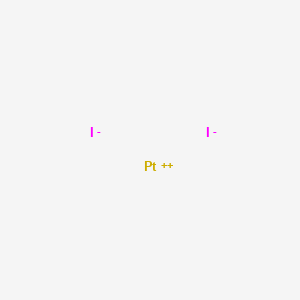
Platinum diiodide
描述
Synthesis Analysis
Platinum diiodide can be synthesized through chemical oxidation involving platinum(II) complexes. For instance, the oxidation of platinum(II) acetylide complexes with diiodine can lead to the formation of intermediate platinum(IV) bis(acetylide) diiodide complexes. These intermediate complexes can then undergo coupling and reductive elimination processes to generate platinum diiodide (Adams et al., 2008).
Molecular Structure Analysis
The molecular structure of platinum diiodide and related compounds has been extensively studied, revealing insights into their coordination geometry and bonding. For example, crystal structure determinations of platinum complexes have provided valuable information on the arrangement of ligands around the platinum center, influencing the compound's stability and reactivity (Zimmermann et al., 1999).
Chemical Reactions and Properties
Platinum diiodide participates in various chemical reactions, including those leading to the formation of luminescent compounds. For instance, platinum dihalide complexes with certain ligands exhibit highly efficient phosphorescence, indicating the potential for applications in materials science (Imoto et al., 2016). The reactivity of platinum diiodide with other compounds, such as ligands or solvents, significantly influences its chemical properties and potential applications.
Physical Properties Analysis
The physical properties of platinum diiodide, such as its solubility, crystalline structure, and thermal stability, are crucial for its applications in catalysis and materials science. Research has shown that the crystalline structure of platinum diiodide complexes impacts their stability and reactivity, which is essential for designing new materials with specific properties (Gianini et al., 2000).
Chemical Properties Analysis
The chemical properties of platinum diiodide, including its catalytic activity and interaction with other molecules, have been the subject of significant research. Studies have demonstrated the catalytic efficiency of platinum nanocrystals, including those involving platinum diiodide, in reactions such as the hydrogen evolution reaction, highlighting their potential in energy conversion and storage applications (Wang et al., 2013).
科学研究应用
-
Pharmaceuticals
- Platinum diiodide is used in pharmaceuticals .
- It’s used to form cis and trans complexes with propan-1-amine .
- Platinum-based drugs are widely used for the treatment of cancer .
- Various emerging technologies such as dendrimers, polymers, liposomes, nanotubes, nano-formulations, and combination studies show promise for the safe delivery of platinum-based compounds and help to eliminate unwanted side-effects .
-
Medical Applications
- Platinum diiodide is also used in medical applications .
- For a long time, platinum (Pt) is used in medicine because of its outstanding properties such as biocompatibility, electrical conductivity, radiopacity, and durability .
- Despite the high cost of the noble metal, its unique properties were exploited in a large number of medical devices .
-
Catalytic Hydration Reaction of Alkynes
- Platinum diiodide is utilized in the catalytic hydration reaction of alkynes such as 2-hexyne, 4-methyl-2-pentyne, and 4,4dimethyl-2-pentyne .
- The catalytic hydration of alkynes is a chemical reaction where water is added to alkynes to form aldehydes or ketones .
- The reaction is typically carried out in the presence of a catalyst to increase the rate of the reaction .
-
Synthesis of Other Compounds
-
Physical Properties
-
High Purity Applications
-
Chemical Synthesis
-
Material Science
-
Internal Medicine
属性
IUPAC Name |
platinum(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Pt/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJCKVQKCNWEI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999091 | |
| Record name | Platinum(2+) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum diiodide | |
CAS RN |
7790-39-8 | |
| Record name | Platinum iodide (PtI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinous iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum iodide (PtI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(2+) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATINOUS IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMK137T046 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



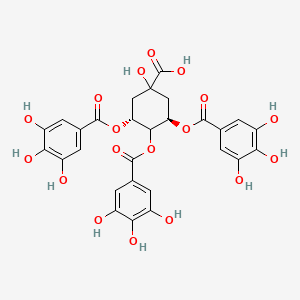
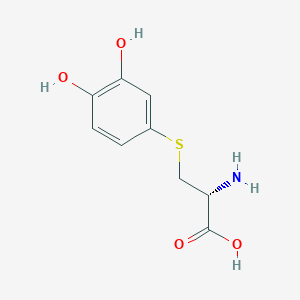
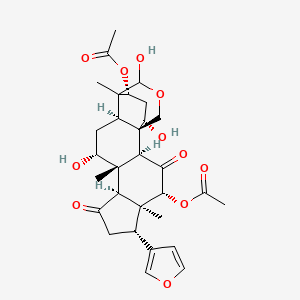
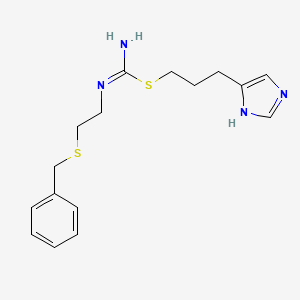
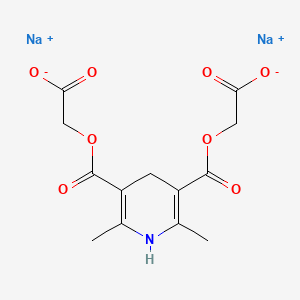
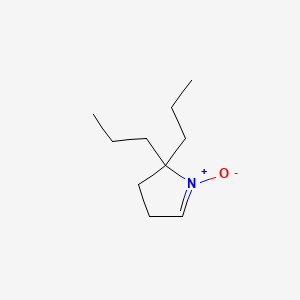
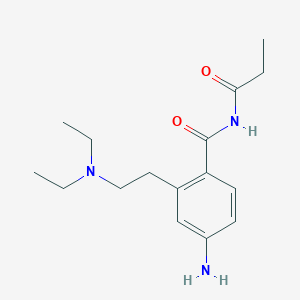
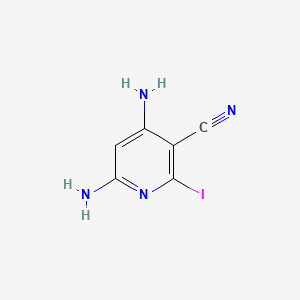
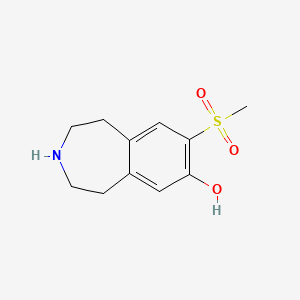
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)

![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
